molecular formula C6H11FO3 B12969900 Ethyl 2-(2-fluoroethoxy)acetate

Ethyl 2-(2-fluoroethoxy)acetate

Cat. No.: B12969900
M. Wt: 150.15 g/mol
InChI Key: UFOSDQFIBKBBFO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoroethoxy)acetate is an organic compound with the molecular formula C6H11FO3 It is a fluorinated ester, which means it contains a fluorine atom attached to an ethoxy group, which is further connected to an acetate group

Preparation Methods

The synthesis of ethyl 2-(2-fluoroethoxy)acetate typically involves the reaction of ethyl acetate with 2-fluoroethanol in the presence of a catalyst. One common method includes the use of hydrofluoric acid as both a solvent and a catalyst. The reaction is carried out at low temperatures to ensure high purity and yield . Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 2-(2-fluoroethoxy)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(2-fluoroethoxy)acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs that require fluorinated groups for enhanced activity.

    Industry: It is used in the production of specialty chemicals and as an additive in high-performance materials.

Mechanism of Action

The mechanism by which ethyl 2-(2-fluoroethoxy)acetate exerts its effects depends on the specific application. In chemical reactions, the fluorine atom’s electronegativity plays a crucial role in influencing the reactivity and stability of the compound. In biological systems, the compound’s interaction with enzymes and receptors can be modulated by the presence of the fluorine atom, which can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Ethyl 2-(2-fluoroethoxy)acetate can be compared with other fluorinated esters such as:

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H11FO3

Molecular Weight

150.15 g/mol

IUPAC Name

ethyl 2-(2-fluoroethoxy)acetate

InChI

InChI=1S/C6H11FO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3

InChI Key

UFOSDQFIBKBBFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCF

Origin of Product

United States

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